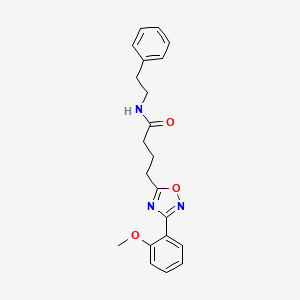
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide, also known as HMN-214, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) c-Met. It has been studied for its potential applications in cancer therapy and has shown promising results in preclinical studies.
Wirkmechanismus
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide inhibits c-Met signaling by binding to the ATP-binding site of the c-Met receptor, preventing its activation by its ligand, hepatocyte growth factor (HGF). This leads to the inhibition of downstream signaling pathways that promote tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit c-Met phosphorylation and downstream signaling pathways in NSCLC cell lines. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in NSCLC xenograft models. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide has shown promising results in preclinical studies and has potential applications in cancer therapy. However, its efficacy and safety in humans have not been fully established. Further studies are needed to determine the optimal dosing and administration schedule of this compound in humans.
Zukünftige Richtungen
1. Combination therapy: N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide has shown potential for use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Further studies are needed to determine the optimal combination and dosing schedule.
2. Biomarker identification: Identification of biomarkers that predict response to this compound could help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of this compound in humans.
4. Alternative cancer types: this compound has shown potential for use in the treatment of other cancer types, such as breast cancer and gastric cancer. Further studies are needed to determine its efficacy in these cancers.
In conclusion, this compound is a small molecule inhibitor of c-Met signaling that has shown promising results in preclinical studies for its potential applications in cancer therapy. Further studies are needed to determine its efficacy and safety in humans and to identify optimal dosing and administration schedules. This compound has potential for use in combination with other cancer therapies and in the treatment of other cancer types.
Synthesemethoden
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide can be synthesized through a multi-step process involving the condensation of 2-hydroxy-6-methylquinoline-3-carbaldehyde with isobutylamine, followed by the addition of 2-methoxyacetyl chloride. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide has been studied for its potential applications in cancer therapy, specifically in the treatment of non-small cell lung cancer (NSCLC). Preclinical studies have shown that this compound inhibits c-Met signaling, which is known to play a role in tumor growth, invasion, and metastasis. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in NSCLC cell lines.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)9-20(17(21)11-23-4)10-15-8-14-7-13(3)5-6-16(14)19-18(15)22/h5-8,12H,9-11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPQVAYRCLILFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7700443.png)
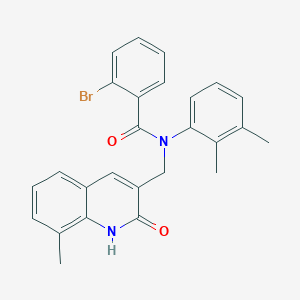


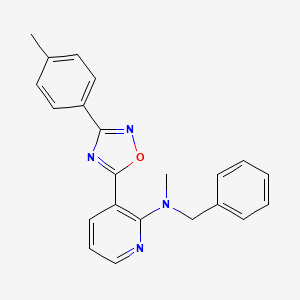
![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7700477.png)
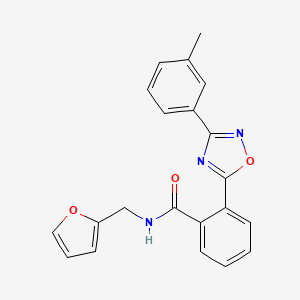
![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)
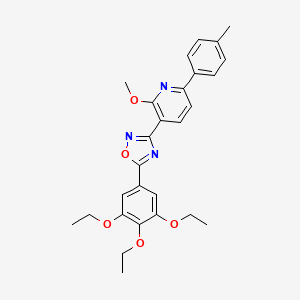
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7700503.png)
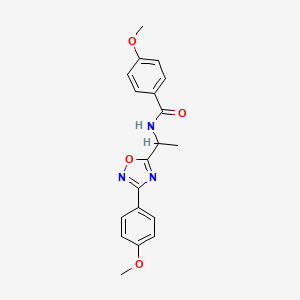
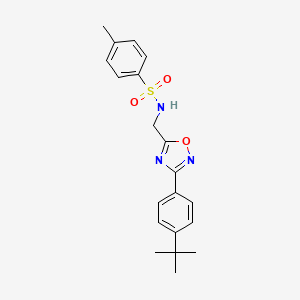
![(E)-N'-((1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700542.png)
